molecular formula C13H9ClO2 B13428200 4'-Chloro-2-hydroxy-benzophenone

4'-Chloro-2-hydroxy-benzophenone

Cat. No.: B13428200
M. Wt: 232.66 g/mol
InChI Key: PYTMYNQWASSKJH-UHFFFAOYSA-N
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Description

4’-Chloro-2-hydroxy-benzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a chloro group at the 4’ position and a hydroxy group at the 2 position on the benzophenone structure. This compound is widely used as an intermediate in the synthesis of various chemical products and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloro-2-hydroxy-benzophenone can be synthesized through several methods. One common method involves the reaction of phenol with p-chlorobenzotrichloride or p-chlorobenzoylchloride in the presence of catalysts such as hydrofluoric acid, polyphosphoric acid, or anhydrous aluminum chloride . Another method uses eco-friendly solid acid catalysts like Fe3+ supported on K-10 clay, which has been shown to yield a high product percentage .

Industrial Production Methods: Industrial production of 4’-Chloro-2-hydroxy-benzophenone often involves the Friedel-Crafts acylation reaction. This method is preferred due to its efficiency and the ability to produce the compound on a large scale. The reaction typically takes place in ethylene dichloride at varying temperatures, using different metal chloride catalysts .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-hydroxy-benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various substituted benzophenones .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-2-hydroxy-benzophenone is unique due to the specific positioning of the chloro and hydroxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

(4-chlorophenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H

InChI Key

PYTMYNQWASSKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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